3,3-Diethoxy-1-propanol

Beschreibung

Contextual Significance in Organic Synthesis and Related Fields

The primary significance of 3,3-Diethoxy-1-propanol in organic synthesis stems from its dual reactivity. The hydroxyl (-OH) group can undergo typical reactions of a primary alcohol, while the acetal (B89532) group serves as a stable protecting group for an aldehyde. This acetal can be readily hydrolyzed under acidic conditions to generate 3-hydroxypropanal (B37111), a valuable bifunctional intermediate.

This characteristic has been exploited in several areas of chemical synthesis:

Polymer Chemistry: The compound is a key initiator in the synthesis of heterobifunctional poly(ethylene glycol) (PEG) derivatives. researchgate.net Researchers have utilized potassium 3,3-diethoxypropanolate (the deprotonated alcohol) to initiate the anionic ring-opening polymerization of ethylene (B1197577) oxide. This process yields a PEG chain with a terminal acetal group, which can be subsequently deprotected to an aldehyde, and another terminus that can be chemically modified, for instance, into a thiol (mercapto) group. researchgate.net This creates polymers with distinct functionalities at each end, which are highly sought after for bioconjugation and advanced materials science. researchgate.net

Nanoparticle Synthesis: It has been identified as a reactant in the synthesis of nanoparticles, where its functional groups can play a role in particle formation and surface modification. pharmaffiliates.com

Heterocyclic Chemistry: The compound serves as a precursor for the preparation of medium-sized fused heterocycles through cyclization reactions mediated by trifluoroacetic acid (TFA).

Intermediate for Fine Chemicals: Through hydrolysis, it provides access to 3-hydroxypropanal, which is an important intermediate in various biocatalytic and chemical processes.

The table below outlines key synthetic applications of this compound documented in research.

| Application Area | Specific Use | Research Outcome | Source |

| Polymer Synthesis | Initiator for polymerization of ethylene oxide | Synthesis of heterobifunctional PEG with acetal and mercapto terminals | researchgate.net |

| Nanotechnology | Reactant | Synthesis of nanoparticles | pharmaffiliates.com |

| Heterocyclic Synthesis | Precursor | Preparation of medium-sized fused heterocycles | |

| Fine Chemical Synthesis | Protected aldehyde source | Generation of 3-hydroxypropanal via hydrolysis |

Research Landscape and Emerging Academic Inquiry

The research landscape for this compound is diverse, reflecting its utility as a versatile chemical tool. Academic inquiry is not only focused on its applications but also on its synthesis and its behavior in different chemical environments.

A significant area of investigation is the optimization of its synthesis. One patented method describes a four-step process starting from malonaldehyde and absolute ethanol (B145695), proceeding through aldolization, nucleophilic substitution, basic hydrolysis, and chemical reduction. google.com This method is noted for its stable reaction conditions and suitability for industrial-scale production, aiming to improve upon older methods that required high pressure and temperature. google.com

In the field of atmospheric chemistry, this compound has been used as a model compound to study the formation of secondary organic aerosols (SOA). Research investigating the impact of molecular structure on SOA formation from glycol ethers used this compound to understand how the position of the hydroxyl group influences ether oxidation pathways in the atmosphere. escholarship.org

Furthermore, detailed analytical studies have been conducted to characterize the compound. For instance, its electron ionization (EI) mass spectrometry fragmentation patterns have been documented. These studies identified the di(ethoxy)methyl cation [HC(OC₂H₅)₂]⁺ at m/z 103 as the characteristic base peak, which is diagnostic for polyols containing this terminal moiety. aip.org This fundamental analytical work is crucial for identifying the compound and its derivatives in complex reaction mixtures.

Ongoing research continues to build on these foundations, exploring new applications in areas like drug delivery, where custom-functionalized polymers are in high demand, and in the development of novel synthetic methodologies that rely on stable, bifunctional building blocks. researchgate.net

Established Synthetic Routes and Mechanistic Considerations

The synthesis of this compound is predominantly achieved through two distinct and well-documented routes. These methods offer different approaches to constructing the target molecule, each with its own set of reaction steps and mechanisms. A detailed examination of these pathways provides insight into the chemical principles governing the formation of this diethoxy alcohol.

3-Chloro Propionic Aldehyde Diethyl Acetal Hydrolysis

An alternative and more direct established method for the production of this compound is the basic hydrolysis of 3-chloro propionic aldehyde diethyl acetal. This method involves a single key transformation where the chloro group is substituted by a hydroxyl group.

This reaction is typically carried out in a mixed solvent system of water and a water-miscible organic solvent in the presence of a base. However, this method has been reported to require high reaction temperatures, ranging from 150°C to 300°C, and pressures between 0.25 MPa and 0.92 MPa. These demanding reaction conditions can be a disadvantage for large-scale industrial production, and the reported yields and purity of the final product are comparatively lower than the malonaldehyde-based route.

| Starting Material | Reagents | Reaction Conditions | Product |

| 3-Chloro propionic aldehyde diethyl acetal | Base, Water, Water-miscible organic solvent | 150-300 °C, 0.25-0.92 MPa | This compound |

An in-depth examination of the synthetic pathways for producing this compound reveals a multi-step process reliant on precise catalytic control and optimized reaction conditions. The methodologies involve the transformation of various precursors through reduction and the strategic use of halogenated intermediates. Catalytic systems, particularly solid acids and metal borohydrides, are pivotal in achieving high efficiency and purity.

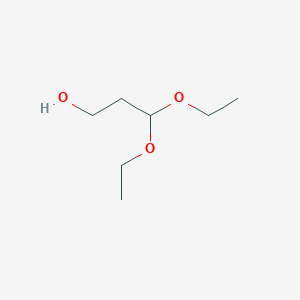

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3-diethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-3-9-7(5-6-8)10-4-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASERXEZXVIJBRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCO)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168369 | |

| Record name | 3,3-Diethoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16777-87-0 | |

| Record name | 3,3-Diethoxy-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016777870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Diethoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Diethoxy-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Studies of 3,3 Diethoxy 1 Propanol

Reactions Involving the Hydroxyl Functionality

The primary alcohol group of 3,3-diethoxy-1-propanol is the main site of its chemical reactivity, enabling a range of derivatization and transformation studies.

Esterification and Acylation Reactions

The hydroxyl group of this compound can be readily esterified or acylated to form the corresponding esters. These reactions are fundamental in modifying the properties of the molecule, for instance, by introducing new functional groups or by preparing it for further synthetic steps.

Enzymatic methods offer a high degree of selectivity in acylation reactions. For compounds with multiple hydroxyl groups, enzymes can distinguish between primary and secondary alcohols, leading to regioselective synthesis. In the case of this compound, which possesses a single primary hydroxyl group, enzymatic acylation can be employed to achieve clean and efficient conversion to its ester derivative. A general method for such a transformation involves the use of a hydrolase enzyme, such as a lipase, and a bifunctional acylating agent. nih.gov The reaction is typically carried out in an organic solvent, with the enzyme facilitating the transfer of the acyl group to the alcohol. nih.gov

Table 1: General Conditions for Enzymatic Acylation

| Parameter | Condition |

|---|---|

| Enzyme | Hydrolase (e.g., Lipase) |

| Acylating Agent | Bifunctional acyl donor (e.g., di(vinyl) ester) |

| Solvent | Acetonitrile or tert-butyl alcohol |

| Temperature | 37°C to 60°C |

| Reaction Time | 1 to 7 days |

The dual functionality of this compound makes it a valuable initiator in polymerization reactions to create polymers with pendant or terminal aldehyde groups. For instance, it can initiate the ring-opening polymerization of cyclic esters like ε-caprolactone or the polymerization of ethylene (B1197577) oxide. organic-chemistry.org The resulting polymer chain will have a terminal 3,3-diethoxypropyl group. This acetal (B89532) can then be hydrolyzed under acidic conditions to unmask the aldehyde functionality, yielding an ester-linked aldehyde polymer. organic-chemistry.org These polymers have applications in bioconjugation and materials science, where the aldehyde can be used as a handle for attaching biomolecules or other chemical entities. prepchem.com

In analytical chemistry, particularly in gas chromatography (GC), it is often necessary to derivatize polar molecules to increase their volatility and thermal stability, leading to improved chromatographic separation and detection. nih.gov Alcohols like this compound, due to their polar hydroxyl group, can exhibit poor peak shapes and long retention times in GC analysis. Derivatization of the hydroxyl group, for example, through silylation to form a trimethylsilyl (B98337) (TMS) ether, can significantly improve its chromatographic behavior. researchgate.net The resulting derivative is less polar and more volatile, making it more amenable to GC and GC-mass spectrometry (GC-MS) analysis. researchgate.net The National Institute of Standards and Technology (NIST) maintains gas chromatography data for this compound, indicating its analysis by this technique. nist.gov

Oxidation Reactions and Product Characterization

The primary alcohol of this compound can be oxidized to the corresponding carboxylic acid, 3,3-diethoxypropanoic acid, using standard oxidizing agents. While direct oxidation of this compound is not extensively detailed, the oxidation of structurally similar compounds suggests that reagents like potassium permanganate (B83412) or chromium trioxide would be effective. The product of such a reaction, 3,3-diethoxypropanoic acid, is a known compound, and its potassium salt, potassium 3,3-diethoxypropionate, has been used in electrochemical studies, specifically the Kolbe electrolysis, to produce 1,1,4,4-tetraethoxybutane. union.edu

Table 2: Potential Oxidation Reaction of this compound

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| This compound | Potassium permanganate or Chromium trioxide | 3,3-Diethoxypropanoic acid |

Etherification Reactions

The hydroxyl group of this compound can undergo etherification to form a variety of ether derivatives. Two common methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. byjus.comwikipedia.orgchemistrysteps.com This method is suitable for preparing a wide range of symmetrical and asymmetrical ethers. byjus.comwikipedia.orgchemistrysteps.com

Table 3: Generalized Williamson Ether Synthesis

| Step | Description |

|---|---|

| 1. Deprotonation | This compound is treated with a strong base (e.g., sodium hydride) to form the corresponding sodium alkoxide. |

| 2. Nucleophilic Substitution | The resulting alkoxide reacts with an alkyl halide (e.g., methyl iodide) via an SN2 mechanism to form the ether product. |

The Mitsunobu reaction provides an alternative route to ethers, particularly when the Williamson synthesis is not feasible. This reaction involves the use of a phosphine, typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack. organic-chemistry.orgnih.govresearchgate.netresearchgate.netsynarchive.com A key feature of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral this compound. nih.govresearchgate.net

Reactions Involving the Acetal Functionality

The diethyl acetal group in this compound is the site of several important chemical transformations, including controlled hydrolysis and acetal exchange reactions.

The acetal functionality of this compound can be hydrolyzed under acidic conditions to yield 3-hydroxypropionaldehyde. This reaction is a critical step in many synthetic pathways, as 3-hydroxypropionaldehyde is a key intermediate in various biocatalytic processes and the synthesis of complex molecules. nih.gov The hydrolysis is typically carried out using an acid catalyst, such as aqueous sulfuric acid or by adjusting the pH to 2-3. google.com This process allows for the deprotection of the aldehyde group at a desired stage of a multi-step synthesis. google.com The accumulation of 3-hydroxypropionaldehyde can be inhibitory in some fermentation processes, highlighting the importance of controlling its formation and subsequent reactions. nih.gov

For example, in the synthesis of polyethylene (B3416737) glycol (PEG) derivatives, this compound is used as an initiator. The terminal acetal group can be hydrolyzed to an aldehyde after polymerization, creating heterobifunctional PEGs with both an aldehyde and a hydroxyl group. google.comresearchgate.net This aldehyde functionality can then be used for further conjugation or modification.

Table 1: Controlled Hydrolysis of this compound

| Reactant | Catalyst/Conditions | Product | Application |

| This compound | Aqueous H₂SO₄ | 3-Hydroxypropionaldehyde | Intermediate in biocatalytic processes |

| Acetal-terminated polymer | HCl, pH 2 | Aldehyde-terminated polymer | Bioconjugation |

Acetal exchange, or transacetalization, is another important reaction involving the acetal group of this compound. This reaction allows for the replacement of the ethoxy groups with other alkoxy groups by reacting the acetal with a different alcohol in the presence of an acid catalyst. tdl.org This process is useful for introducing different functionalities or protecting groups into a molecule. For instance, transacetalization with a diol can lead to the formation of a cyclic acetal, which may offer different stability or reactivity profiles. The ability to undergo transacetalization makes this compound a versatile synthon for creating a library of related compounds with varied properties. tdl.org

Multi-component Reactions Incorporating this compound Derivatives

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. tcichemicals.com Derivatives of this compound, particularly the corresponding aldehyde obtained after hydrolysis, are valuable components in such reactions.

One notable example is the Ugi four-component reaction. researchgate.net In this reaction, an aldehyde (derived from this compound), an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. This reaction is highly valued in medicinal chemistry and drug discovery for its ability to rapidly generate diverse libraries of peptide-like molecules. tcichemicals.comresearchgate.net The use of this compound as a masked aldehyde precursor allows for its incorporation into complex synthetic sequences where the aldehyde functionality is revealed just before the MCR step. researchgate.netebrary.net

Synthetic Applications as a Precursor for Complex Molecules and Materials

The dual functionality of this compound makes it a valuable precursor for a wide range of complex molecules and materials, including polymers and fused heterocycles. conicet.gov.ar

This compound is extensively used as an initiator in the ring-opening polymerization of cyclic ethers like ethylene oxide, leading to the synthesis of well-defined polymers with an acetal end-group. researchgate.netacs.org This terminal acetal group can be preserved during polymerization and later converted to a reactive aldehyde for further modification or conjugation. acs.org

A significant application of this compound in polymer chemistry is the synthesis of α-acetal-poly(ethylene glycol) (acetal-PEG). This is typically achieved through the anionic ring-opening polymerization of ethylene oxide, initiated by the potassium alcoholate of this compound, which is formed by reacting the alcohol with a strong base like potassium naphthalene. acs.orgnih.gov The resulting acetal-PEG has a protected aldehyde at one end and a hydroxyl group at the other, which can be further functionalized. researchgate.net

These heterobifunctional PEGs are highly valuable in bioconjugation, where they can be used to link biomolecules to surfaces or other polymers. researchgate.net The aldehyde group, after deprotection, can react with amines on proteins or peptides to form Schiff bases, which can be subsequently reduced to stable secondary amine linkages.

Table 2: Synthesis of α-Acetal-Poly(ethylene glycol)

| Initiator | Monomer | Resulting Polymer | Key Feature |

| Potassium 3,3-diethoxypropanolate | Ethylene Oxide | α-Acetal-poly(ethylene glycol) | Terminal acetal group for conversion to aldehyde |

Polymer Synthesis and Modification

Functionalized Poly(DL-lactic acid) Derivatives (e.g., PLA-acetal, PLA-aldehyde)

This compound is a key initiator in the synthesis of functionalized poly(DL-lactic acid) (PLA) derivatives, specifically those bearing reactive terminal groups. researchgate.net In a process known as ring-opening polymerization, this compound can initiate the polymerization of DL-lactide to produce a novel PLA derivative with a diethoxy propanol (B110389) ester at one end, termed PLA-acetal. researchgate.net This acetal group serves as a protected form of an aldehyde.

| Initiator | Monomer | Resulting Polymer | Subsequent Treatment | Final Functional Polymer |

| This compound | DL-lactide | PLA-acetal | Acid Hydrolysis (e.g., pH 2) | PLA-aldehyde |

Development of PEG-Coated PLA Nanoparticle Formulations

The functionalized PLA-aldehyde, derived from this compound, is instrumental in the development of advanced drug delivery systems, such as polyethylene glycol (PEG)-coated PLA nanoparticles. researchgate.net These nanoparticles, often called "stealth" nanoparticles, are designed to evade the body's immune system and prolong circulation time, which is crucial for targeted drug delivery. nih.govbeilstein-journals.org

One effective method for creating these nanoparticles involves synthesizing block copolymers. For instance, PLA-aldehyde can be reacted with a molecule like methoxypolyethylene glycol amine (MeO-PEG(N)) through reductive amination to form a PLA-(MeO-PEG(N)) block copolymer. researchgate.net Nanoparticles can then be prepared from this copolymer using techniques like emulsification-solvent evaporation or solvent diffusion. researchgate.nettandfonline.com These nanoparticles typically have sizes ranging from 60 to 340 nm, depending on the preparation method. researchgate.net

An alternative and widely used approach involves the synthesis of α-acetal-PEG/PLA block copolymers. This is achieved through a one-pot anionic ring-opening polymerization, initiated by potassium 3,3-diethoxypropanolate (PDP), which is formed from this compound and potassium naphthalene. tandfonline.comoyama-ct.ac.jpijarbs.com Ethylene oxide is polymerized first, followed by lactide, to create the block copolymer with a terminal acetal group. tandfonline.comoyama-ct.ac.jp These copolymers self-assemble into micelles in an aqueous environment, forming a core-shell structure with the hydrophobic PLA in the core and the hydrophilic PEG forming a shell on the outside. oyama-ct.ac.jp The acetal groups on the surface of these micelles can then be converted to reactive aldehyde groups by adjusting the pH to an acidic level (e.g., pH 2). nih.govoyama-ct.ac.jp This creates a reactive surface that can be used to attach ligands, such as proteins or peptides, for targeted applications. nih.govmrs-j.org

| Block Copolymer | Nanoparticle Formation Method | Resulting Nanoparticle | Surface Functionality |

| PLA-(MeO-PEG(N)) | Emulsification-solvent evaporation / Solvent diffusion | PEG-coated PLA nanoparticle | Amine linkage |

| α-acetal-PEG/PLA | Self-assembly into micelles, followed by acid treatment | PEG-coated PLA nanoparticle | Aldehyde group |

Intermediates in Pharmaceutical and Medicinal Chemistry Research

This compound is recognized as a valuable intermediate in organic and medicinal chemistry due to its dual functional groups. google.com The hydroxyl group and the protected aldehyde allow it to serve as a versatile building block for more complex molecules, including those of pharmaceutical interest. google.com

The primary utility of this compound in synthesis stems from its role as a stable precursor to 3-hydroxypropanal (B37111). The acetal group can be easily hydrolyzed under acidic conditions to reveal the aldehyde, which can then be used in a variety of subsequent reactions. This makes the compound a useful starting material for synthesizing heterocycles and other complex structures. orgsyn.org For example, its ester derivative, ethyl 3,3-diethoxypropanoate, is used in the synthesis of pyrimidines, coumarins, and isoxazoles. orgsyn.org While it is broadly classified as a pharmaceutical intermediate, specific examples of its direct incorporation into major commercial drugs are not extensively detailed. chemicalbook.com Its value lies in its ability to provide a three-carbon chain with functionalities at both ends, a common structural motif in biologically active molecules. nordmann.global

In the study of drug metabolism, it is often necessary to synthesize potential metabolites to confirm their identity and study their biological effects. This compound is structurally related to intermediates involved in the metabolism of the beta-blocker propranolol (B1214883). Propranolol undergoes N-dealkylation to form an aldehyde intermediate. nih.gov To study this metabolic pathway, a related compound, 1,1-diethoxy-3-(1-naphthoxy)-2-propanol, which is the diethyl acetal of this important aldehyde intermediate, was synthesized. nih.gov This acetal serves as a more stable precursor that can be used to generate the reactive aldehyde metabolite for further investigation. nih.gov Studies on propranolol metabolism have shown that after N-desisopropylation, the resulting intermediate is deaminated by monoamine oxidase (MAO) to an aldehyde, which is then further metabolized by aldehyde dehydrogenase (ALDH). nih.gov The synthesis of stable acetal derivatives is crucial for carrying out these detailed metabolic investigations. nih.gov

Construction of Fused Ring Systems and Heterocycles

This compound is a valuable building block for the construction of complex molecular architectures like fused ring systems and heterocycles. conicet.gov.ar Its utility lies in its function as a masked three-carbon aldehyde. ebrary.net In synthetic strategies, the compound is often used to install a protected aldehyde onto a larger molecule.

One notable application is in the synthesis of nature-inspired medium-sized fused heterocycles from amino acids. conicet.gov.ar In this approach, this compound is attached to a resin-bound peptide precursor under Mitsunobu reaction conditions. ebrary.netresearchgate.net Following this, treatment with an acid like trifluoroacetic acid (TFA) deprotects the acetal and triggers a tandem cyclization reaction. conicet.gov.ar This process involves the formation of a seven-membered iminium ion intermediate, which then undergoes an intramolecular reaction with a nucleophile (often from an amino acid side chain like serine or cysteine) to form 7,5- and 7,6-fused bicyclic systems. ebrary.net By using longer chain amino acids, this strategy has been extended to create even larger 8,5- and 9,5-fused ring systems. ebrary.net This methodology highlights how this compound can be used to generate complex, fused heterocyclic scaffolds from linear peptide chains. conicet.gov.arebrary.net

| Starting Material | Reagent | Key Intermediate | Resulting Structure |

| Resin-bound peptide | This compound | Seven-membered iminium ion | 7,5- and 7,6-fused heterocycles |

| Resin-bound peptide with extended amino acids | This compound | Eight- and nine-membered iminium ions | 8,5- and 9,5-fused heterocycles |

Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 3,3-Diethoxy-1-propanol, both proton (¹H) and carbon-13 (¹³C) NMR provide essential data for complete structural confirmation.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the this compound molecule. The spectrum is characterized by distinct signals corresponding to the various proton environments within the molecule's structure: (CH₃CH₂O)₂CHCH₂CH₂OH. The integration of these signals, which corresponds to the ratio of protons in each environment, is a key feature for structural verification. docbrown.info

The expected proton signals for this compound are detailed in the table below. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atoms, which deshield the adjacent protons, causing them to resonate at a higher frequency (downfield).

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH ₃ (ethoxy) | ~1.2 | Triplet | 6H |

| -O-CH ₂- (ethoxy) | ~3.5 - 3.7 | Quartet | 4H |

| -CH ₂-CH₂OH | ~1.8 | Multiplet | 2H |

| -CH₂-OH | ~3.8 | Triplet | 2H |

| -CH (OEt)₂ | ~4.7 | Triplet | 1H |

Note: Specific ppm values can vary slightly depending on the solvent used.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., methyl, methylene, methine) within the molecule. docbrown.info In this compound, due to the molecule's symmetry, the two ethoxy groups are equivalent, resulting in fewer signals than the total number of carbon atoms. The spectrum shows five distinct signals, corresponding to the five unique carbon environments. youtube.com The carbon attached to two oxygen atoms (the acetal (B89532) carbon) is significantly deshielded and appears furthest downfield. udel.edu

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C H₃ (ethoxy) | ~15 |

| C H₂ (adjacent to alcohol) | ~35 |

| C H₂-O- (ethoxy) | ~60 |

| C H₂-OH | ~61 |

| C H(OEt)₂ (acetal) | ~102 |

Note: Specific ppm values can vary slightly depending on the solvent used.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. openrepository.com The resulting mass spectrum for this compound displays a pattern of fragment ions that is characteristic of its structure. The molecular ion peak (M⁺) at m/z 148 may be weak or absent. The fragmentation is dominated by the cleavage of bonds adjacent to the oxygen atoms, leading to stable carbocations. The base peak, which is the most intense peak in the spectrum, is observed at m/z 103. nih.gov This prominent fragment corresponds to the loss of the propanol (B110389) side chain, resulting in the stable [CH(OCH₂CH₃)₂]⁺ ion.

Interactive Data Table: Key Fragments in the EI-MS of this compound

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| 103 | [CH(OCH₂CH₃)₂]⁺ | Base Peak |

| 75 | [CH(OH)OCH₂CH₃]⁺ | Common fragment |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.comjmchemsci.com This method is exceptionally useful for separating this compound from a complex mixture and confirming its identity. In a typical GC-MS analysis, the mixture is vaporized and passed through a long column. Components separate based on their boiling points and interactions with the column's stationary phase. As each component, such as this compound, elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. semanticscholar.org This spectrum can then be compared to a library of known spectra (like those from NIST) for positive identification. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific chemical bonds. youtube.com The IR spectrum of this compound confirms the presence of its key functional groups: the hydroxyl (-OH) group and the ether (C-O-C) linkages.

The most characteristic absorption is a strong, broad band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. The broadness of this peak is due to intermolecular hydrogen bonding. docbrown.info The spectrum also shows strong C-H stretching vibrations from the alkyl portions of the molecule just below 3000 cm⁻¹. Additionally, a significant and strong absorption band in the 1000-1200 cm⁻¹ region corresponds to the C-O stretching vibrations of both the primary alcohol and the ether functional groups. libretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3200 - 3600 (broad, strong) | O-H stretch | Alcohol |

| 2850 - 2980 (strong) | C-H stretch | Alkyl |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-propanol (B7761284) |

Ultraviolet-Visible (UV/Vis) Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of ultraviolet or visible light by a chemical compound. The structure of this compound, consisting of alkyl, hydroxyl, and ether functional groups, lacks chromophores—the parts of a molecule responsible for absorbing light in the 200-800 nm range. Consequently, it is not expected to exhibit significant absorbance peaks in a standard UV/Vis spectrum. Its primary utility in the analysis of this compound is to detect the presence of impurities that do contain chromophores, such as compounds with carbonyl groups or aromatic rings. The absence of absorbance would suggest a high purity level with respect to such contaminants. A typical analysis would involve scanning a solution of the compound against a pure solvent blank.

| Property | Expected Observation for this compound | Rationale |

| λmax (Wavelength of Max Absorbance) | None significant above 200 nm | Lacks conjugated systems or chromophoric functional groups. |

| Molar Absorptivity (ε) | Very low | The molecule is transparent in the UV-Vis region. |

| Primary Application | Purity assessment | Can detect UV-absorbing impurities. |

| Cut-off Wavelength | Expected to be low (<210 nm) | Similar to other simple alcohols and ethers. |

Advanced Chromatographic Techniques for Purity and Separation

Chromatographic methods are fundamental to separating this compound from reaction mixtures, identifying byproducts, and quantifying its purity. The choice of technique depends on the compound's volatility and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. For a polar and non-UV-absorbing compound like this compound, a Reverse-Phase (RP-HPLC) method would be appropriate. In this mode, a nonpolar stationary phase is used with a polar mobile phase. Due to the compound's lack of a strong chromophore, detection can be challenging. A Refractive Index Detector (RID), which measures changes in the refractive index of the mobile phase as the analyte elutes, is a suitable option. Alternatively, a UV detector set to a very low wavelength (e.g., < 210 nm) might be used to detect the analyte or any impurities present.

| Parameter | Typical Condition | Purpose |

| Column | C18 or C8 (Reverse-Phase) | Separates based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes the polar analyte from the nonpolar column. |

| Detector | Refractive Index Detector (RID) or UV-Vis at low wavelength (~205 nm) | Universal detection (RID) for non-chromophoric compounds. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of separation and resolution. |

| Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Ensures reproducible retention times. |

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically <2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity. The method development for this compound would mirror that of HPLC, employing a reverse-phase column and a suitable detector like RID or a photodiode array (PDA) detector at low wavelengths. The primary advantage of UPLC would be the increased throughput for quality control applications and better separation of closely related impurities.

| Parameter | Typical Condition | Advantage over HPLC |

| Column | Sub-2 µm particle size (e.g., C18, 1.7 µm) | Higher efficiency and resolution. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Optimized for high pressure and fast gradients. |

| Detector | RID, PDA, or Mass Spectrometry (MS) | Faster data acquisition rates are required. |

| Flow Rate | 0.2 - 0.6 mL/min | Lower flow rates compatible with smaller particle sizes. |

| System Pressure | High (up to 15,000 psi) | Necessary to force the mobile phase through the densely packed column. |

Given its volatility, Gas Chromatography (GC) is an excellent method for the analysis of this compound. In GC, the compound is vaporized and separated in a gaseous mobile phase. The NIST Chemistry WebBook confirms the availability of GC data for this compound. nist.govnist.gov A critical parameter in GC is the retention index, which helps in identifying compounds. For this compound, the Kovats Retention Index is reported as 1611 on a standard polar column. nih.gov A Flame Ionization Detector (FID) is typically used for quantification as it offers high sensitivity for organic compounds.

| Parameter | Value/Condition | Reference/Note |

| Technique | Gas Chromatography (GC) | Suitable for volatile and semi-volatile compounds. |

| Kovats Retention Index | 1611 | On a standard polar column. nih.gov |

| Column Type | Polar (e.g., Wax-type like DB-WAX or Carbowax) | Appropriate for separating alcohols and ethers. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |

| Injector Temperature | ~250 °C | Ensures complete and rapid volatilization of the sample. |

| Detector | Flame Ionization Detector (FID) | Provides sensitive, universal detection for hydrocarbons. |

For quantifying trace amounts of this compound in complex samples (e.g., environmental or biological matrices), Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is a powerful technique. nih.gov HS-SPME is a solvent-free sample preparation method where a coated fiber is exposed to the headspace (the gas phase above the sample) to adsorb volatile and semi-volatile analytes. nih.govphcog.com After a set extraction time, the fiber is transferred to the GC injector, where the analytes are thermally desorbed and analyzed. mdpi.com Method development involves optimizing several parameters to achieve maximum sensitivity and reproducibility. nih.gov

| Parameter | Variable to Optimize | Rationale for Optimization |

| SPME Fiber Coating | e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | The choice of coating depends on the polarity and volatility of the analyte. A three-phase fiber is often effective for a broad range of compounds. mdpi.com |

| Extraction Temperature | 25 - 80 °C | Higher temperatures increase the vapor pressure of the analyte, facilitating its transfer to the headspace, but can affect the partition coefficient. nih.gov |

| Extraction Time | 15 - 60 min | The time required to reach equilibrium between the sample, headspace, and fiber. nih.gov |

| Sample Matrix | pH, Salt concentration (salting out) | Modifying the sample matrix (e.g., adding NaCl) can increase the volatility of the analyte and improve extraction efficiency. nih.gov |

| Agitation | On/Off, Speed | Agitation helps to accelerate the mass transfer of the analyte from the sample to the headspace. |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. It is particularly well-suited for investigating the electronic properties that govern the structure and reactivity of molecules like 3,3-Diethoxy-1-propanol.

The flexibility of the this compound molecule, with its rotatable single bonds, gives rise to numerous spatial arrangements known as conformers. DFT calculations are instrumental in identifying the most stable conformers and understanding the energetic landscape of its conformational space.

Computational studies on analogous flexible molecules, such as glycerol (B35011) ethers, have demonstrated that the most stable conformers are often stabilized by intramolecular hydrogen bonds. For this compound, this would involve an interaction between the terminal hydroxyl group and one of the ether oxygen atoms. The search for the lowest energy conformers typically involves a multi-step process, starting with molecular mechanics and progressing to higher levels of DFT theory to refine geometries and energies. uni-rostock.de Studies on similar diols have confirmed that conformers stabilized by internal hydrogen bonding are often the most stable. researchgate.net

The relative energies of different conformers determine their population at a given temperature. DFT calculations can predict these energy differences with high accuracy. For instance, a hypothetical conformational analysis of this compound might reveal several low-energy structures, with the most stable one featuring a specific arrangement of the ethoxy and hydroxyl groups to minimize steric hindrance and maximize stabilizing interactions.

Table 1: Predicted Relative Energies of this compound Conformers (Hypothetical DFT Data)

| Conformer ID | Dihedral Angle (O-C-C-C) | Intramolecular H-Bond | Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |

| Conf-1 | gauche (-60°) | Yes | 0.00 | 75.1 |

| Conf-2 | anti (180°) | No | 5.50 | 11.8 |

| Conf-3 | gauche (+60°) | Yes | 0.25 | 22.1 |

| Conf-4 | cis (0°) | No | 15.00 | <0.1 |

Note: This table is illustrative and based on typical findings for similar molecules. The data represents hypothetical results from a DFT calculation at the B3LYP/6-31G(d) level of theory.

DFT is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. This includes calculating activation energies and characterizing the geometry of high-energy transition state structures.

For this compound, a key reaction is its acid-catalyzed hydrolysis to produce 3-hydroxypropanal (B37111) and ethanol (B145695). DFT calculations can model this process, identifying the protonation sites and the subsequent nucleophilic attack by water. Theoretical studies on the elimination kinetics of similar hydroxyalkyl compounds have been successfully carried out using various DFT functionals, such as B3LYP and MPW1PW91, to determine reaction barriers and understand the nature of the transition states. researchgate.net

These computational investigations reveal that reactions can proceed through different mechanistic pathways, such as concerted (one-step) or stepwise mechanisms. researchgate.net For example, the thermal decomposition of related compounds has been shown to proceed via six-membered cyclic transition states. researchgate.net By calculating the Gibbs free energy profile, researchers can predict the rate-determining step of a reaction and understand how substituents might influence reactivity. researchgate.net

Table 2: Calculated Activation Barriers for a Hypothetical Reaction of this compound (e.g., Acid-Catalyzed Hydrolysis)

| Reaction Step | DFT Functional | Basis Set | Calculated ΔG‡ (kcal/mol) | Transition State Type |

| Protonation | B3LYP | 6-311++G(d,p) | 5.2 | Proton transfer |

| Water Attack | B3LYP | 6-311++G(d,p) | 18.7 | Nucleophilic addition |

| Ethanol Elimination | B3LYP | 6-311++G(d,p) | 12.4 | Elimination |

Note: This table presents hypothetical data to illustrate the application of DFT in studying reaction energetics.

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of molecular structures and energies, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. These simulations are governed by a force field, a set of parameters that describes the potential energy of the system.

MD simulations of this compound in a solvent like water or an organic solvent can provide insights into its solvation structure, diffusion properties, and conformational dynamics in the liquid state. researchgate.net Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment. For instance, simulations on related compounds like 1-propanol (B7761284) have been used to analyze hydrogen-bonding networks and local structure in the liquid phase. researchgate.net The Automated Topology Builder (ATB) and Repository provides force field parameters for similar molecules, such as 3,3-diethoxy-1-propene, which can serve as a basis for developing parameters for this compound. uq.edu.au These simulations can predict bulk properties like density and viscosity and offer a molecular-level explanation for experimental observations.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with a specific biological activity or physicochemical property. researchgate.net These models are valuable for predicting the properties of new, unsynthesized molecules and for guiding the design of compounds with desired characteristics.

For derivatives of this compound, QSAR models could be developed to predict properties such as toxicity, biodegradability, or solvent efficacy. researchgate.net For example, a QSAR study on the ecotoxicity of glycerol ethers, which are structurally similar to this compound, has been conducted. researchgate.netresearchgate.net Such models typically use molecular descriptors calculated from the chemical structure, which can be constitutional, topological, geometric, or electronic in nature.

A hypothetical QSAR study on a series of ether-alcohol derivatives might aim to predict their antibacterial activity against a specific strain, using data from experimental screenings. koreascience.kr Multiple linear regression (MLR) is a common statistical method used to build the QSAR equation.

Table 3: Example of a Hypothetical QSAR Model for Antibacterial Activity of this compound Derivatives

| Descriptor | Definition | Coefficient |

| LogP | Octanol-water partition coefficient | -0.25 |

| TPSA | Topological Polar Surface Area | +0.15 |

| MW | Molecular Weight | -0.05 |

| nRotB | Number of Rotatable Bonds | +0.10 |

| Model Equation | pIC50 = 1.5 - 0.25LogP + 0.15TPSA - 0.05MW + 0.10nRotB | |

| Statistics | n = 25, R² = 0.85, Q² = 0.78 |

Note: This table and equation are for illustrative purposes to demonstrate the components of a QSAR model. pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

Future Research Directions and Advanced Applications

Role in Advanced Materials Science and Engineering

The distinct chemical handles of 3,3-diethoxy-1-propanol make it a valuable monomer and initiator in polymer chemistry, paving the way for advanced materials with tailored properties.

A significant application lies in its use as an initiator for the synthesis of functional polymers. For instance, it serves as a precursor for creating α-acetal-poly(ethylene glycol) (PEG), a key component in building amphiphilic block copolymers like α-acetal-PEO-b-PCL. rsc.orgsigmaaldrich.com The acetal (B89532) end-group can be hydrolyzed under acidic conditions to an aldehyde, which is then available for further modification, such as the attachment of bioactive molecules. rsc.org This strategy has been employed to create bioresponsive polymers for targeted drug delivery systems, particularly in cancer therapies.

Future research is directed towards expanding the library of polymers derived from this compound. This includes its use in preparing polyethylene (B3416737) glycol dialdehyde (B1249045) derivatives, which are important crosslinkers and building blocks in hydrogel formation and bioconjugation. epo.org The reaction typically involves activating this compound with a strong base, such as sodium methoxide (B1231860) or potassium t-butoxide, before reacting it with a mesylated PEG. epo.org The development of more efficient and scalable methods for these polymerizations is an active area of investigation.

The table below summarizes key polymers and materials synthesized using this compound.

Table 1: Materials Synthesized from this compound| Material/Polymer | Synthetic Role of this compound | Key Application |

|---|---|---|

| α-Acetal-poly(ethylene oxide)-b-poly(ε-caprolactone) (α-acetal-PEO-b-PCL) | Initiator for ethylene (B1197577) oxide polymerization | Drug delivery, Nanocarriers rsc.org |

| Amphiphilic Glycopolymers | Precursor for α-diethylacetal-poly(ethylene oxide) | Biomedical materials |

| Polyethylene Glycol Dialdehyde Derivatives | Functionalizing agent | Bioconjugation, Hydrogels epo.org |

| Bioresponsive Polymers | Monomer/Initiator | Targeted drug delivery |

Strategies for Highly Regioselective and Stereoselective Transformations

The development of synthetic methods that precisely control the outcome of chemical reactions is a cornerstone of modern organic chemistry. Future work with this compound will focus on harnessing its structure for highly selective transformations.

A promising area is its use in the stereoselective synthesis of complex heterocyclic structures. Research has shown that this compound can be used to create linear peptide precursors that, upon treatment with an acid like trifluoroacetic acid (TFA), undergo intramolecular cyclization to form medium-sized fused heterocycles, such as diazepanone ring systems. conicet.gov.arebrary.netresearchgate.net The stereochemistry of the resulting fused ring system can be controlled by the chirality of the amino acids used in the linear precursor, with L-amino acids directing the formation of one stereoisomer and D-amino acids promoting the opposite configuration with high diastereomeric excess. ebrary.net

Enzymatic catalysis offers another avenue for achieving high regioselectivity. Enzymes can selectively catalyze reactions at one specific functional group, even in the presence of other reactive sites. For example, enzymes like thermolysin have been used for the highly regioselective acylation of the 2'-hydroxyl group of complex molecules like paclitaxel, using activated esters. google.com While not directly acting on this compound itself in this instance, this demonstrates a strategy where this compound could be used as a substrate in similar enzymatic transformations, for example, the selective acylation of its primary alcohol in the presence of the acetal. Future research will likely explore a wider range of enzymes and reaction conditions to achieve novel, selective modifications of this compound and its derivatives.

Development of Novel Catalytic Systems for this compound Synthesis and Functionalization

Advances in catalysis are crucial for developing more efficient, sustainable, and cost-effective methods for both synthesizing and functionalizing this compound.

For its synthesis, research has moved beyond traditional methods to explore novel catalytic systems. A patented method describes a multi-step synthesis starting from malonaldehyde and absolute ethyl alcohol, utilizing a solid acid catalyst, such as hydrated iron(III) sulfate (B86663) or copper(II) sulfate, for the initial aldolization step. google.com The final reduction step employs a metal borohydride (B1222165) like sodium borohydride or potassium borohydride as the catalyst. google.com These catalytic systems offer advantages such as easier handling, potential for recycling, and milder reaction conditions suitable for industrial-scale production. google.com

Regarding its functionalization, new catalytic approaches are being developed to leverage its unique structure. The functionalization of its hydroxyl group is a key step in many applications. For instance, in the synthesis of α-acetal-poly(ethylene glycol), the alcohol is first deprotonated using potassium naphthalenide to form an alkoxide initiator for the polymerization of ethylene oxide. rsc.orgsigmaaldrich.com Furthermore, related diethoxy compounds like 1,3-diethoxypropan-2-ol are being explored as hydrogen transfer solvents in the reductive catalytic fractionation (RCF) of lignin, using catalysts like Platinum on carbon (Pt/C). rsc.org This suggests that this compound could be investigated in similar biomass conversion processes, where its functional groups could be catalytically transformed into valuable aromatic monomers.

The table below outlines some of the catalytic systems being explored.

Table 2: Catalytic Systems for Synthesis and Functionalization| Process | Catalyst | Reagents | Purpose |

|---|---|---|---|

| Synthesis | Solid Acid Catalysts (e.g., Fe₂(SO₄)₃) | Malonaldehyde, Ethanol (B145695) | Aldolization google.com |

| Synthesis | Metal Borohydrides (e.g., NaBH₄) | 1-hydroxyl-1,3,3-tetraethoxypropane | Reduction google.com |

| Functionalization | Potassium Naphthalenide | Ethylene Oxide | Polymerization Initiation rsc.orgsigmaaldrich.com |

| Functionalization | Potassium t-butoxide | Mesylated Polyethylene Glycol | PEGylation epo.org |

Integration into Complex Synthetic Pathways and Cascade Reactions

A major goal in organic synthesis is to build molecular complexity efficiently. Cascade reactions, where multiple bond-forming events occur in a single operation, are a powerful tool for achieving this. This compound is an ideal building block for such strategies.

Its role as a masked aldehyde is central to its use in complex synthetic sequences. It can be incorporated into a molecule and carried through several synthetic steps before the aldehyde is unmasked under acidic conditions to participate in a subsequent reaction. This strategy is exemplified in the synthesis of nature-inspired medium-sized fused heterocycles. conicet.gov.ar Here, this compound is attached to a resin-bound peptide, and subsequent treatment with trifluoroacetic acid (TFA) simultaneously cleaves the molecule from the resin and deprotects the acetal, generating a seven-membered iminium ion intermediate that immediately undergoes a tandem cyclization reaction with an internal nucleophile. ebrary.netresearchgate.net This approach has been used to create complex tri- and tetracyclic scaffolds with high stereoselectivity. ebrary.net

Future research will focus on designing more elaborate cascade reactions initiated by the deprotection of the acetal in this compound-derived substrates. This could involve trapping the generated aldehyde with various nucleophiles in intramolecular Pictet-Spengler, Diels-Alder, or other cycloaddition reactions to rapidly assemble complex polycyclic systems. The development of palladium-catalyzed cascade reactions involving related structures further suggests possibilities for integrating this compound into metal-catalyzed processes that combine multiple C-C bond formations in one pot. researchgate.net

Applications as Biochemical Reagents in Life Science Research

The unique combination of a hydrophilic alcohol and a protected aldehyde makes this compound a useful tool in the life sciences, particularly as a biochemical reagent and a building block for bioactive molecules. advatechgroup.comambeed.com

It serves as a key intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. Its structure allows for the introduction of a three-carbon chain containing a latent aldehyde, which is a common feature in many biologically active compounds.

One of the more advanced applications is in the field of bioconjugation and drug delivery. As discussed, its ability to initiate the synthesis of functionalizable polymers like PEG is critical for creating systems that can deliver drugs to specific sites in the body. rsc.org The aldehyde group, revealed after hydrolysis, can be used to attach targeting ligands, such as mannose for lectin recognition, or imaging agents. rsc.org

Furthermore, this compound is listed among various alcohols used as nucleophiles in two-step enzymatic acylation processes for modifying complex natural products like paclitaxel. google.com In these systems, an enzyme first creates an activated acyl donor, which then reacts with a nucleophile, such as the hydroxyl group of this compound, in a second enzymatic step. This highlights its potential as a linker molecule to attach different functionalities to drugs, potentially improving their solubility or creating prodrugs. Future investigations will likely explore its use in creating novel linkers for antibody-drug conjugates (ADCs) and other targeted therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.